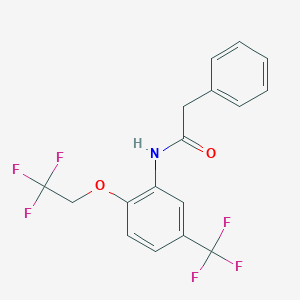
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea (CTU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTU is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 295.7 g/mol.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has a wide range of scientific research applications. It has been used as a reagent in organic synthesis to prepare various compounds such as ureas, carbamates, and amides. This compound has also been used in the synthesis of bioactive compounds such as antitumor agents, antifungal agents, and herbicides.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is not well understood. However, it is believed that this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have herbicidal activity against various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some organisms and caution should be taken when handling it.
Orientations Futures
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea in scientific research. One potential application is in the development of new antitumor agents. This compound has been shown to have activity against various cancer cell lines and could be used as a lead compound for the development of new drugs. Another potential application is in the development of new antifungal agents. This compound has been shown to have activity against various fungi and could be used as a starting point for the development of new drugs. Finally, this compound could be used in the development of new herbicides. This compound has been shown to have herbicidal activity against various weeds and could be used as a starting point for the development of new herbicides.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with trifluoroacetic anhydride in the presence of a base. This compound has been shown to have various scientific research applications such as in the synthesis of bioactive compounds and as a reagent in organic synthesis. This compound has also been shown to have potential as an antitumor agent, antifungal agent, and herbicide. However, caution should be taken when handling this compound due to its potential toxicity.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure this compound.
Propriétés
Formule moléculaire |
C10H8ClF3N2O2 |
|---|---|
Poids moléculaire |
280.63 g/mol |
Nom IUPAC |
N-[(3-chloro-2-methylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-5-6(11)3-2-4-7(5)15-9(18)16-8(17)10(12,13)14/h2-4H,1H3,(H2,15,16,17,18) |
Clé InChI |
QJTYEUIWWADPBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(=O)C(F)(F)F |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
